(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid
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Overview
Description
PL265 is a dual enkephalinase inhibitor, a small molecule that inhibits the enzymes aminopeptidase N and neprilysin. By inhibiting these enzymes, PL265 increases the local concentration of enkephalins, which are endogenous opioids that provide pain relief. This compound has shown promise in treating chronic pain conditions such as neuropathic pain and ocular pain .
Preparation Methods
The synthesis of PL265 involves the preparation of its active metabolite, PL254. The synthetic route includes the inhibition of enkephalin-degrading enzymes through specific reaction conditions. Industrial production methods for PL265 are designed to ensure high purity and yield, although detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
PL265 undergoes various chemical reactions, primarily focusing on its interaction with enkephalin-degrading enzymes. The compound is stable under physiological conditions and does not undergo significant oxidation or reduction. The major products formed from these reactions are increased levels of enkephalins, which provide analgesic effects .
Scientific Research Applications
PL265 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and opioid receptor interactions.
Biology: Investigated for its role in modulating pain pathways and its effects on neuronal activity.
Medicine: Explored as a potential treatment for chronic pain conditions, including neuropathic pain and ocular pain. .
Industry: Potential applications in developing new pain relief medications and enhancing the efficacy of existing treatments
Mechanism of Action
PL265 exerts its effects by inhibiting the enzymes aminopeptidase N and neprilysin. This inhibition increases the local concentration of enkephalins, which bind to opioid receptors and provide pain relief. The molecular targets of PL265 are primarily peripheral opioid receptors, and its mechanism involves the direct activation of the enkephalinergic system .
Comparison with Similar Compounds
PL265 is unique in its dual inhibition of aminopeptidase N and neprilysin, which distinguishes it from other enkephalinase inhibitors. Similar compounds include:
Gabapentin: A ligand of the calcium channel sub-unit, used for neuropathic pain.
A-317491: A P2X3 receptor antagonist.
ACEA: A CB1 receptor agonist.
AM1241 and JWH-133: CB2 receptor agonists.
URB937: An inhibitor of the degradation of endogenous cannabinoids.
NAV26: A Nav1.7 channel blocker
PL265’s unique mechanism of action and its ability to enhance endogenous opioid peptides make it a promising candidate for pain relief without the side effects associated with traditional opioids.
Properties
Molecular Formula |
C27H35N2O9P |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1 |
InChI Key |
HLACXNCYLIKGES-YCRNBWNJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OCOC(=O)C(C)C)O |
Canonical SMILES |
CC(C)C(=O)OCOC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O |
Origin of Product |
United States |
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